

# Application Notes & Protocols: Enhancing Perovskite Solar Cell Stability with Butylamine Hydrobromide (BABr)

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## Compound of Interest

Compound Name: *Butylamine hydrobromide*

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## Introduction: The Imperative for Stable Perovskite Photovoltaics

Perovskite solar cells (PSCs) have emerged as a leading technology in the field of photovoltaics, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based solar cells. However, the widespread commercialization of PSCs is currently hindered by their limited long-term operational stability. Environmental factors such as moisture, oxygen, and thermal stress can lead to the degradation of the perovskite material, resulting in a significant decline in device performance over time.[1][2]

To address this critical challenge, researchers have explored various strategies, including compositional engineering, interface modification, and the use of additives. Among these, the incorporation of additives into the perovskite precursor solution has proven to be a highly effective approach to enhance both the efficiency and stability of PSCs.[2] This document

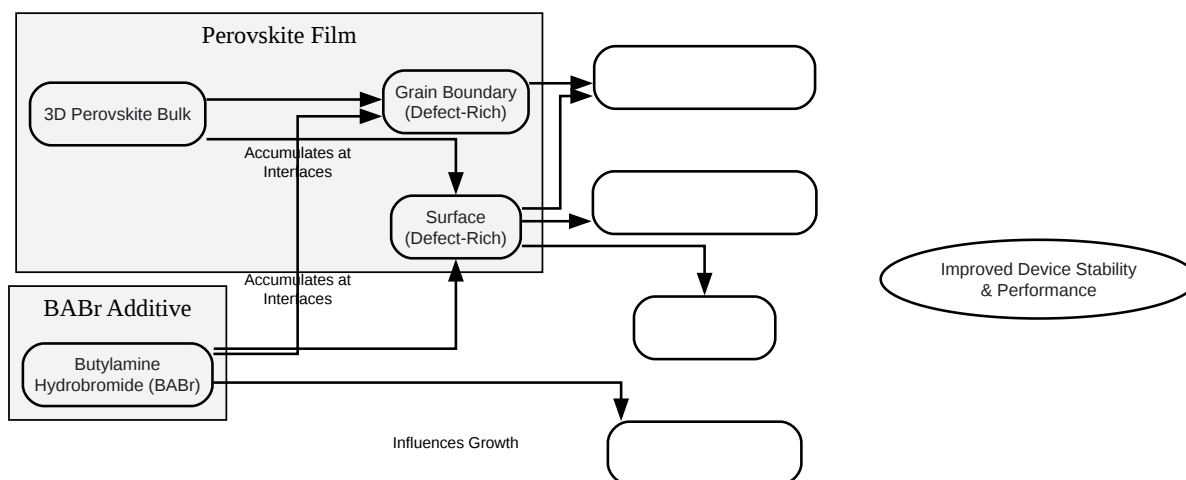
provides a detailed guide on the application of **butylamine hydrobromide** (BABr) as a key additive for improving the stability of perovskite solar cells. We will delve into the underlying scientific principles, provide step-by-step protocols for its implementation, and discuss the expected outcomes based on current research.

## The Role of Butylamine Hydrobromide (BABr): A Mechanistic Overview

**Butylamine hydrobromide** (BABr) is a salt composed of the butylammonium cation (BA<sup>+</sup>) and the bromide anion (Br<sup>-</sup>). When introduced into a 3D perovskite structure, such as the commonly used methylammonium lead iodide (MAPbI<sub>3</sub>) or formamidinium lead iodide (FAPbI<sub>3</sub>), it plays a multifaceted role in enhancing device stability.

- 1. Formation of 2D/3D Heterostructures:** The large organic butylammonium cation is sterically hindered from being fully incorporated into the 3D perovskite lattice. Instead, it tends to accumulate at the grain boundaries and the surface of the 3D perovskite film.<sup>[3][4]</sup> This leads to the in-situ formation of a thin, two-dimensional (2D) Ruddlesden-Popper perovskite layer, which acts as a protective barrier.<sup>[5]</sup>
- 2. Defect Passivation:** The surfaces and grain boundaries of perovskite films are rife with ionic defects, such as halide vacancies and uncoordinated lead ions (Pb<sup>2+</sup>), which act as non-radiative recombination centers and pathways for moisture ingress. The butylammonium and bromide ions from BABr effectively passivate these defects. The BA<sup>+</sup> cations can interact with undercoordinated halide ions, while Br<sup>-</sup> anions can fill halide vacancies, thereby reducing defect density and suppressing non-radiative recombination.<sup>[3][6]</sup>
- 3. Enhanced Hydrophobicity:** The long alkyl chains of the butylammonium cations create a more hydrophobic surface on the perovskite film. This increased resistance to moisture is a critical factor in preventing the hydration and subsequent degradation of the perovskite material, which is a primary failure mechanism in ambient conditions.<sup>[7]</sup>
- 4. Control of Crystallization:** The presence of BABr in the precursor solution can influence the crystallization kinetics of the perovskite film. It can modulate the nucleation and growth process, leading to the formation of larger, more oriented grains with fewer grain boundaries.<sup>[3]</sup> This improved film morphology contributes to both higher efficiency and enhanced stability.

## Visualizing the Mechanism: BABr-Induced Perovskite Stabilization



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Caption: Mechanism of BABr in perovskite solar cells.

## Experimental Protocols

### Protocol 1: Preparation of Perovskite Precursor Solution with BABr

This protocol describes the preparation of a standard  $\text{MAPbI}_3$  precursor solution with the addition of BABr. The concentrations can be adjusted based on the specific perovskite composition and desired film thickness.

Materials:

- Lead (II) iodide ( $\text{PbI}_2$ )

- Methylammonium iodide (MAI)
- **Butylamine hydrobromide (BABr)**
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Magnetic stirrer and stir bar
- Vials and micropipettes

#### Procedure:

- Prepare the Solvent Mixture: In a clean, dry vial, prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.
- Dissolve Perovskite Precursors:
  - Weigh the appropriate amounts of  $\text{PbI}_2$  and MAI to create a 1.2 M solution of  $\text{MAPbI}_3$ .
  - Add the weighed powders to the solvent mixture.
- Incorporate BABr:
  - Prepare a stock solution of BABr in the same DMF/DMSO solvent mixture (e.g., 0.1 M).
  - Add the desired amount of the BABr stock solution to the perovskite precursor solution to achieve the target molar ratio. Common ratios of BABr to the 3D perovskite range from 1% to 10%.
- Dissolution and Filtration:
  - Stir the solution on a magnetic stirrer at room temperature for at least 2 hours, or until all solids are completely dissolved. The solution should be clear and yellow.
  - Filter the final precursor solution through a 0.22  $\mu\text{m}$  PTFE syringe filter before use to remove any undissolved particles.

## Protocol 2: Perovskite Film Deposition and Device Fabrication

This protocol outlines a typical spin-coating procedure for depositing the BABr-containing perovskite film and completing the solar cell fabrication. This assumes a standard n-i-p device architecture (e.g., FTO/TiO<sub>2</sub>/Perovskite/Spiro-OMeTAD/Au).

Materials and Equipment:

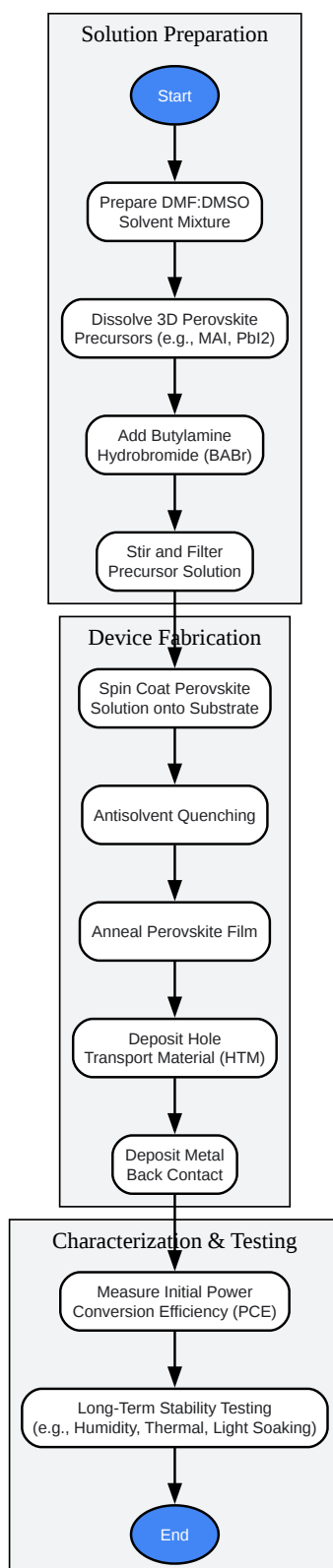
- Prepared perovskite precursor solution with BABr
- Substrates with electron transport layer (e.g., FTO-coated glass with a compact TiO<sub>2</sub> layer)
- Spin coater
- Hot plate
- Antisolvent (e.g., chlorobenzene or toluene)
- Hole transport material (HTM) solution (e.g., Spiro-OMeTAD in chlorobenzene with additives)
- Thermal evaporator for metal contact deposition (e.g., gold or silver)

Procedure:

- Substrate Preparation: Ensure the substrates are clean and have been treated with UV-Ozone immediately before use to ensure a hydrophilic surface.
- Spin Coating:
  - Place the substrate on the spin coater chuck.
  - Dispense a sufficient amount of the perovskite precursor solution to cover the substrate (e.g., 50  $\mu$ L for a 1.5 cm x 1.5 cm substrate).
  - Start the spin coating program. A typical two-step program is:
    - Step 1: 1000 rpm for 10 seconds (for spreading).

- Step 2: 4000-6000 rpm for 30 seconds (for film formation).
- Antisolvent Quenching:
  - During the second step of the spin coating process (e.g., with 10-15 seconds remaining), quickly dispense a significant volume of the antisolvent (e.g., 100-200  $\mu\text{L}$ ) onto the center of the spinning substrate. This induces rapid crystallization and results in a uniform film.
- Annealing:
  - Immediately transfer the substrate to a preheated hotplate.
  - Anneal the film at a specific temperature and time, typically 100-150°C for 10-30 minutes, to remove residual solvent and complete the perovskite crystallization.
- HTM Deposition:
  - Allow the perovskite-coated substrates to cool to room temperature.
  - Deposit the HTM layer via spin coating. A typical program is 4000 rpm for 30 seconds.
- Metal Contact Deposition:
  - Transfer the substrates to a thermal evaporator.
  - Deposit the back metal contact (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.

## Workflow for Fabrication and Testing



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Caption: Workflow for perovskite solar cell fabrication with BABr.

## Stability Testing Protocols

To validate the effectiveness of BABr as a stabilizing agent, it is crucial to subject the fabricated devices to rigorous stability testing under various stress conditions.

### Protocol 3: Damp Heat Stability Test (High Humidity and Temperature)

Objective: To assess the device's resilience to moisture and thermal stress.

Procedure:

- Place unencapsulated devices in a climate-controlled chamber.
- Set the conditions to 85°C and 85% relative humidity (RH).
- Periodically remove the devices and measure their photovoltaic performance (J-V curve) under a solar simulator.
- Plot the normalized PCE as a function of time to determine the  $T_{80}$  lifetime (the time it takes for the efficiency to drop to 80% of its initial value).

### Protocol 4: Thermal Stability Test

Objective: To evaluate the intrinsic thermal stability of the perovskite film and device interfaces.

Procedure:

- Place unencapsulated devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) on a hotplate.
- Set the temperature to a constant value, typically 85°C.
- Measure the device performance at regular intervals.
- Plot the normalized PCE versus time.

### Protocol 5: Operational Stability Test (Light Soaking)

Objective: To simulate real-world operating conditions and assess stability under continuous illumination.

Procedure:

- Place the devices under a continuous 1-sun illumination source (e.g., a white LED or a solar simulator).
- Maintain the device at its maximum power point (MPP) using an MPP tracking system.
- Monitor the PCE of the device over time.
- The test can be performed at room temperature or at elevated temperatures to accelerate degradation.

## Expected Results and Data Presentation

The incorporation of BABr is expected to lead to a significant improvement in the stability of perovskite solar cells across all tested conditions. The results can be effectively summarized in a table for clear comparison.

| Additive Concentration | Initial PCE (%) | T <sub>80</sub> (Damp Heat, 85°C/85% RH) (hours) | T <sub>80</sub> (Thermal, 85°C) (hours) | T <sub>80</sub> (Operational, 1-Sun) (hours) |
|------------------------|-----------------|--|---|--|
| Control (0% BABr)      | 19.5 ± 0.5      | 50   | 200                                     | 300  |
| 2% BABr                | 20.8 ± 0.4      | 250  | 800                                     | 1000   |
| 5% BABr                | 20.2 ± 0.6      | 400  | >1000                                   | >1200  |
| 10% BABr               | 18.9 ± 0.7      | 350  | >1000                                   | >1000  |

Note: The optimal concentration of BABr needs to be determined empirically for each specific perovskite composition and device architecture. Excessive amounts of the large organic cation can disrupt the 3D perovskite structure and lead to a decrease in initial performance.

## Conclusion

**Butylamine hydrobromide** is a powerful and versatile additive for enhancing the stability of perovskite solar cells. Its ability to form protective 2D capping layers, passivate defects, and improve the overall quality of the perovskite film makes it an invaluable tool for researchers working towards the development of commercially viable perovskite photovoltaic technologies. By following the protocols outlined in these application notes, researchers can systematically investigate the benefits of BABr and optimize their device fabrication processes to achieve both high efficiency and long-term durability.

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